

A Comprehensive Technical Guide to **trans-4-Cyclohexyl-L-proline**

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Compound of Interest

Compound Name: *trans-4-Cyclohexyl-L-proline*

Cat. No.: B149669

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This guide provides an in-depth exploration of **trans-4-Cyclohexyl-L-proline**, a pivotal, non-proteinogenic amino acid analogue. Tailored for researchers, scientists, and professionals in drug development, this document elucidates its chemical identity, synthesis, and critical applications, with a focus on its role as a key building block in pharmaceutical chemistry.

Section 1: Core Chemical Identity and Properties

trans-4-Cyclohexyl-L-proline is a substituted derivative of the amino acid L-proline, where a cyclohexyl group replaces a hydrogen atom at the 4-position of the pyrrolidine ring. This modification introduces significant lipophilicity and conformational rigidity, properties that are highly desirable in medicinal chemistry for enhancing binding affinity and metabolic stability of drug candidates.

The definitive Chemical Abstracts Service (CAS) number for **trans-4-Cyclohexyl-L-proline** is 103201-78-1^{[1][2][3][4]}. It is crucial to distinguish this from its hydrochloride salt, which has a separate CAS number (90657-55-9)^{[5][6][7][8]}.

Physicochemical Data Summary

The fundamental properties of **trans-4-Cyclohexyl-L-proline** are summarized below. These values are critical for experimental design, from dissolution studies to reaction condition optimization.

Property	Value	Source(s)
CAS Number	103201-78-1	[1][2]
Molecular Formula	C ₁₁ H ₁₉ NO ₂	[1][3]
Molecular Weight	197.28 g/mol	[1]
Boiling Point	343.9 °C	
Flash Point	260 °C	
Storage	Room temperature	[1][3]
Purity (Typical)	≥97%	[1]

Note: Physical properties such as boiling and flash points may be estimates and should be confirmed with a supplier's certificate of analysis.

Section 2: The Strategic Importance in Drug Discovery

The incorporation of a cyclohexyl moiety into the L-proline scaffold is a strategic decision in rational drug design. This modification directly influences the pharmacokinetic and pharmacodynamic profile of a parent molecule.

Role as a Pharmaceutical Intermediate

trans-4-Cyclohexyl-L-proline is most notably recognized as a key intermediate in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure[8][9][10]. The cyclohexyl substituent in the proline ring of Fosinopril is reported to increase its potency tenfold compared to the unsubstituted analogue[9]. This enhancement is attributed to improved hydrophobic interactions within the active site of the ACE enzyme.

Peptidomimetics and Conformational Control

Due to the unique constrained structure of the pyrrolidine ring, proline analogues are invaluable tools for creating peptidomimetics[3]. The rigid cyclohexyl group in the trans configuration

further restricts the conformational flexibility of the proline ring, allowing chemists to "lock" a peptide backbone into a specific bioactive conformation. This is essential for improving receptor selectivity and reducing off-target effects. Proline analogues, in general, are valuable for studying cellular metabolism and designing peptides with tuned biological and physicochemical properties[11].

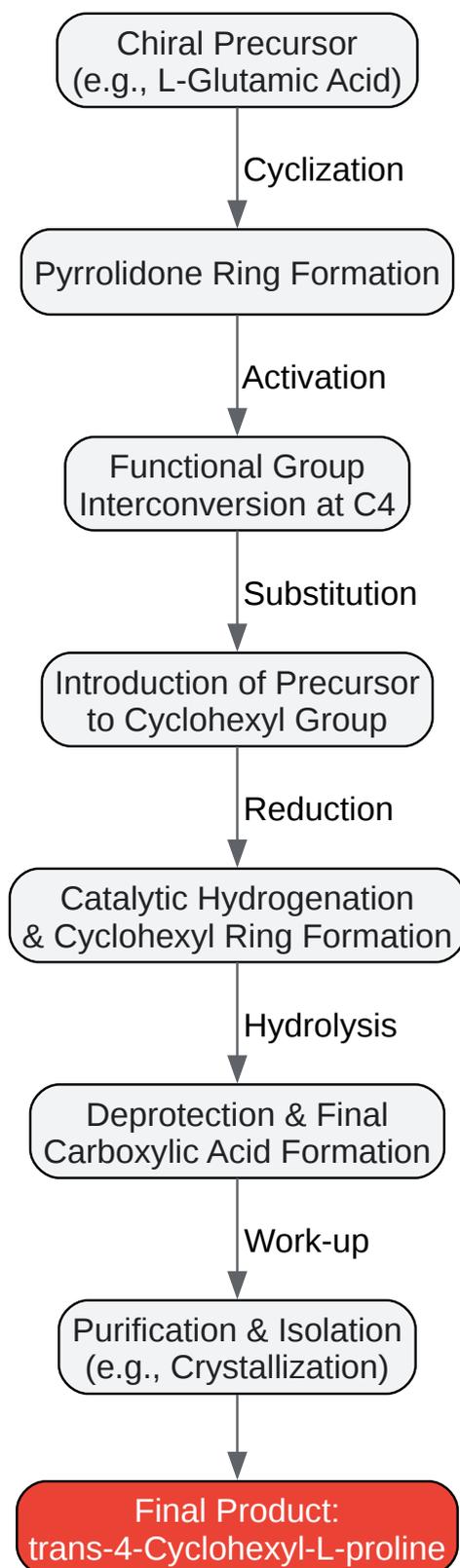
Section 3: Synthesis and Manufacturing Pathways

The stereospecific synthesis of **trans-4-Cyclohexyl-L-proline** is a non-trivial chemical challenge. Several routes have been developed, often starting from readily available chiral precursors to ensure the desired (2S, 4S) stereochemistry.

Multi-Step Synthesis from L-Glutamic Acid

One well-documented laboratory-scale method involves a nine-step synthesis starting from L-glutamic acid, which is an accessible and inexpensive starting material[9]. This pathway offers high selectivity, yielding a final product with 99.7% purity of the desired trans isomer[9][10][12]. The overall yield for this process is reported to be 25%[9][10][12].

The logical flow for a multi-step synthesis from a chiral pool starting material is outlined below. This diagram represents a generalized workflow, emphasizing the key stages of transformation and purification.



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Caption: Generalized workflow for the synthesis of **trans-4-Cyclohexyl-L-proline**.

Alternative Synthetic Routes

Other synthetic strategies have been explored, including a method starting from L-pyroglutamic acid[13]. Another approach involves the direct hydrogenation of (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid using a rhodium-on-carbon catalyst, which yields the target compound in high yield (90.0%)[4]. The choice of synthetic route in a commercial setting is often dictated by factors such as cost of starting materials, scalability, and reagent toxicity[9].

Section 4: Analytical Characterization and Quality Control

Ensuring the chemical purity and stereochemical integrity of **trans-4-Cyclohexyl-L-proline** is paramount for its use in pharmaceutical manufacturing. A suite of analytical techniques is employed for comprehensive quality control.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the workhorses for assessing purity and monitoring reaction progress[9][10].

Protocol: Reverse-Phase HPLC for Purity Assessment

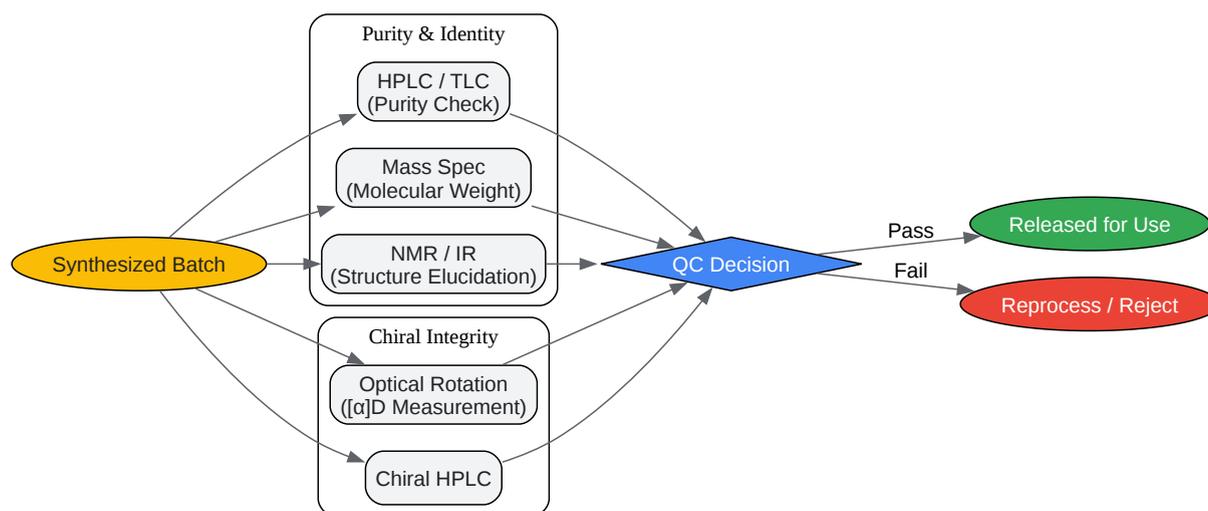
- Column: C18, 5 μm , 4.6 x 250 mm.
- Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (for derivatives) or a Refractive Index (RI) detector for the underivatized amino acid[9].
- Injection Volume: 10 μL .
- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the initial mobile phase.
- Analysis: The retention time and peak area are used to determine purity against a reference standard. The method must be validated for specificity, linearity, and accuracy.

Spectroscopic and Spectrometric Analysis

Structural confirmation is achieved through a combination of spectroscopic methods.

- Nuclear Magnetic Resonance (NMR): ^1H -NMR and ^{13}C -NMR spectroscopy are used to confirm the connectivity of atoms and the stereochemical relationship (trans configuration) of the substituents on the pyrrolidine ring[9].
- Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm the molecular weight (m/z) and fragmentation pattern of the compound[9].
- Infrared (IR) Spectroscopy: IR analysis helps to identify the key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the secondary amine (N-H stretch)[9].

The diagram below illustrates a typical analytical workflow for quality assurance.



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Caption: Quality control workflow for **trans-4-Cyclohexyl-L-proline**.

Section 5: Safety and Handling

As with any chemical reagent, proper handling is essential. A Material Safety Data Sheet (MSDS or SDS) should always be consulted before use^{[2][6][14][15]}. While specific hazards depend on the supplier, general precautions for a fine chemical powder should be observed.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid generating dust. Use in a well-ventilated area or a fume hood.
- Storage: Keep in a tightly sealed container in a dry, cool place.

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